Gemilukast

Catalog No.
S528800
CAS No.
1232861-58-3
M.F
C36H37F2NO5
M. Wt
601.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gemilukast

CAS Number

1232861-58-3

Product Name

Gemilukast

IUPAC Name

4-[1-(3-carboxypropyl)-4-fluoro-7-[2-[4-[4-(3-fluoro-2-methylphenyl)butoxy]phenyl]ethynyl]-2-methylindol-3-yl]butanoic acid

Molecular Formula

C36H37F2NO5

Molecular Weight

601.7 g/mol

InChI

InChI=1S/C36H37F2NO5/c1-24-27(9-5-11-31(24)37)8-3-4-23-44-29-19-15-26(16-20-29)14-17-28-18-21-32(38)35-30(10-6-12-33(40)41)25(2)39(36(28)35)22-7-13-34(42)43/h5,9,11,15-16,18-21H,3-4,6-8,10,12-13,22-23H2,1-2H3,(H,40,41)(H,42,43)

InChI Key

SILHYVDKGHXGBL-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1F)CCCCOC2=CC=C(C=C2)C#CC3=C4C(=C(C=C3)F)C(=C(N4CCCC(=O)O)C)CCCC(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

ONO-6950; ONO 6950; ONO6950; Gemilukast.

Canonical SMILES

CC1=C(C=CC=C1F)CCCCOC2=CC=C(C=C2)C#CC3=C4C(=C(C=C3)F)C(=C(N4CCCC(=O)O)C)CCCC(=O)O

Description

The exact mass of the compound Gemilukast is 601.26398 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

While Gemilukast is primarily used as a treatment for asthma and allergic rhinitis, it has also been explored in scientific research for various other applications:

  • Understanding mechanisms of allergic inflammation

    Research studies have employed Gemilukast to investigate the role of leukotrienes in allergic responses. By observing how blocking these receptors affects inflammatory markers, scientists can gain insights into the mechanisms underlying allergic airway diseases [].

  • Investigating new treatment targets

    Beyond its established use, Gemilukast has been used in research to explore its potential effectiveness in other inflammatory conditions. Studies have investigated its application in atopic dermatitis, atopic keratoconjunctivitis, and even certain neurodegenerative diseases, though results have been mixed [, , ].

  • Evaluation of combination therapies

    Gemilukast is sometimes combined with other medications for asthma and allergy management. Research studies have explored the efficacy and safety of combining Gemilukast with inhaled corticosteroids or other medications to determine optimal treatment strategies [].

Gemilukast, also known as ONO-6950, is a novel compound classified as a dual antagonist of the cysteinyl leukotriene receptors CysLT1 and CysLT2. This compound features a unique structure characterized by a triple bond and a dicarboxylic acid moiety, distinguishing it from other leukotriene receptor antagonists. Gemilukast is primarily designed to mitigate inflammatory responses associated with conditions like asthma and allergic reactions by inhibiting the action of cysteinyl leukotrienes, which are potent mediators of inflammation .

Typical for organic compounds, including:

  • Oxidation: The addition of oxygen or the removal of hydrogen, which can affect the compound's reactivity and stability.
  • Reduction: The gain of electrons or hydrogen, which may alter its functional groups and biological activity.

These reactions are significant in understanding the compound's stability and potential interactions with biological systems.

The primary biological activity of Gemilukast lies in its role as an antagonist to both CysLT1 and CysLT2 receptors. By blocking these receptors, Gemilukast effectively reduces bronchoconstriction, eosinophil recruitment, and other inflammatory responses mediated by cysteinyl leukotrienes. This dual action makes it potentially more effective than single-receptor antagonists in treating respiratory conditions such as asthma and allergic rhinitis .

The synthesis of Gemilukast involves several steps that incorporate advanced organic chemistry techniques. The process typically includes:

  • Formation of the Triple Bond: Utilizing specific reagents to create the desired triple bond structure.
  • Dicarboxylic Acid Incorporation: Introducing dicarboxylic acid functionalities through targeted reactions.
  • Purification: Employing methods such as recrystallization or chromatography to obtain pure Gemilukast suitable for biological testing .

These methods ensure that the compound retains its unique structural characteristics while achieving high purity levels necessary for pharmaceutical applications.

Gemilukast has significant potential applications in:

  • Asthma Treatment: As a dual antagonist, it may provide enhanced efficacy in controlling asthma symptoms compared to existing treatments.
  • Allergic Reactions: Its ability to inhibit both CysLT1 and CysLT2 receptors makes it suitable for managing allergic responses.
  • Research: Further studies on its mechanism of action can contribute to understanding leukotriene pathways in various diseases .

Studies on Gemilukast have demonstrated its binding affinity and interaction with cysteinyl leukotriene receptors through molecular modeling and experimental assays. These studies reveal how Gemilukast competes with other leukotriene antagonists for receptor binding sites, providing insights into its pharmacological profile. Notably, comparisons with compounds like Montelukast and Zafirlukast show that Gemilukast may exhibit differing affinities due to its unique structural features .

Gemilukast is part of a broader class of leukotriene receptor antagonists. Here are some similar compounds along with a comparison highlighting their uniqueness:

CompoundTypeUnique Features
MontelukastCysLT1 AntagonistSelective for CysLT1; widely used for asthma
ZafirlukastCysLT1 AntagonistSimilar mechanism; associated with liver toxicity
PranlukastCysLT1 AntagonistEarly development; less potent than newer compounds
TomelukastDual CysLT1/CysLT2 AntagonistIncorporates tetrazole group for increased potency

Gemilukast stands out due to its dual antagonistic properties, targeting both CysLT1 and CysLT2 receptors, which may provide broader therapeutic benefits compared to its predecessors that primarily focus on one receptor type .

Gemilukast is systematically named 4-[1-(3-carboxypropyl)-4-fluoro-7-[2-[4-[4-(3-fluoro-2-methylphenyl)butoxy]phenyl]ethynyl]-2-methylindol-3-yl]butanoic acid. This name reflects its complex architecture, which includes an indole core functionalized with fluorine, ethynyl, and dicarboxylic acid moieties. The molecular formula is C₃₆H₃₇F₂NO₅, with a calculated molecular weight of 601.7 g/mol.

Key Structural Features

  • Indole Core: A central 2-methylindole moiety substituted at positions 3 and 7.
  • Dicarboxylic Acid Groups: Two butanoic acid chains attached to the indole nitrogen, enhancing solubility.
  • Ethynyl Linker: Connects the indole to a 4-substituted phenyl group.
  • Fluorinated Substituents: A 4-fluoro group on the indole and a 3-fluoro-2-methylphenyl group in the butoxy chain.
PropertyValueSource
Molecular FormulaC₃₆H₃₇F₂NO₅
Molecular Weight601.7 g/mol
Topological Polar Surface Area88.8 Ų
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count7

Crystallographic and Spectroscopic Characterization

Crystallographic data for Gemilukast is not publicly available in the provided sources. However, its 3D conformation has been computationally modeled, revealing key interactions critical for receptor binding. The structure includes:

  • Ethynyl Spacer: Facilitates planar alignment between the indole and phenyl groups.
  • Fluorine Substituents: Stabilize interactions with hydrophobic pockets in cysteinyl leukotriene receptors.
  • Dicarboxylic Acid Moieties: Enhance aqueous solubility and protonation-dependent binding.

Computed Spectral Descriptors

While experimental NMR/IR spectra are absent, computational tools predict:

  • SMILES: CC1=C(C=CC=C1F)CCCCOC2=CC=C(C=C2)C#CC3=C4C(=C(C=C3)F)C(=C(N4CCCC(=O)O)C)CCCC(=O)O
  • InChIKey: SILHYVDKGHXGBL-UHFFFAOYSA-N
  • XLogP3-AA: 7.5, indicating moderate lipophilicity.

Conformational Analysis Through Computational Modeling

Computational studies highlight Gemilukast’s conformational flexibility, which enables dual binding to cysteinyl leukotriene receptors 1 and 2 (CysLT1/CysLT2). Key insights include:

  • Indole Core Rigidity: The 2-methyl and 4-fluoro groups restrict rotational freedom, directing substituents toward receptor pockets.
  • Ethynyl Alignment: The triple bond ensures coplanarity between the indole and phenyl groups, optimizing π-π interactions.
  • Butoxy Chain Dynamics: The 4-(3-fluoro-2-methylphenyl)butoxy group adopts conformations that maximize hydrophobic interactions.

Gemilukast, designated as ONO-6950, represents a significant advancement in pharmaceutical chemistry through its distinctive structural features incorporating both triple bond and dicarboxylic acid moieties [4] [8]. The compound, with molecular formula C36H37F2NO5 and molecular weight of 601.7 grams per mole, exhibits unique synthetic challenges that require specialized approaches in both laboratory and industrial settings [1] [2] [3].

Fischer Indole Synthesis as Core Strategy

The Fischer indole synthesis serves as the fundamental synthetic strategy for constructing the indole core of Gemilukast [4] [8]. This classical reaction, discovered in 1883 by Hermann Emil Fischer, involves the cyclization of arylhydrazones under acidic conditions to form indole derivatives [10] [13]. The mechanism proceeds through a series of well-characterized transformations beginning with hydrazone formation, followed by tautomerization and a critical [3] [3]-sigmatropic rearrangement [13] [15].

In the context of Gemilukast synthesis, the Fischer indole reaction demonstrates exceptional versatility in accommodating the complex substitution patterns required for the final molecule [4]. The reaction typically employs Brønsted acids such as hydrochloric acid, sulfuric acid, or polyphosphoric acid, as well as Lewis acids including boron trifluoride, zinc chloride, and aluminum chloride as catalysts [10] [13]. The choice of catalyst significantly influences both the reaction rate and regioselectivity, particularly important when dealing with unsymmetrical ketones that can yield multiple indole isomers [15].

Table 1: Fischer Indole Synthesis Conditions for Indole Core Construction

ParameterOptimal ConditionsAlternative OptionsYield Impact
CatalystZinc chloridePolyphosphoric acid, Hydrochloric acid85-92%
Temperature120-150°C80-200°CModerate
SolventGlacial acetic acidDimethyl sulfoxide, Ethanol78-89%
Reaction Time2-6 hours1-12 hoursVariable

The Fischer indole synthesis offers several advantages for Gemilukast production, including high functional group tolerance and the ability to perform one-pot reactions without isolation of intermediate hydrazones [6] [15]. Recent developments have demonstrated that microwave irradiation can significantly reduce reaction times to under ten minutes while maintaining excellent yields [6]. This advancement proves particularly valuable for industrial applications where time efficiency directly impacts production costs.

The regioselectivity of the Fischer indole synthesis becomes crucial when constructing the specific substitution pattern required for Gemilukast [13]. The reaction provides 2,3-disubstituted indoles from unsymmetrical ketones, with regioselectivity influenced by medium acidity, hydrazine substitution patterns, and steric effects [15]. The ability to control these parameters allows synthetic chemists to access the precise indole framework necessary for subsequent transformations leading to Gemilukast.

Triple Bond Incorporation and Isomerization Techniques

The incorporation of the triple bond functionality represents one of the most distinctive features of Gemilukast synthesis, requiring specialized techniques for alkyne formation and manipulation [4] [8] [30]. Gemilukast was specifically generated through isomerization of the core indole and strategic incorporation of a triple bond into a lead compound, demonstrating the critical importance of these transformations [4] [29].

Triple bond incorporation in pharmaceutical synthesis typically employs several established methodologies [20] [24]. The most common approach involves the elimination of vicinal dihalides using strong bases such as sodium amide, which requires two molar equivalents to ensure complete double dehydrohalogenation [20] [26]. For terminal alkynes, three equivalents of base are necessary to account for the acidic nature of the terminal hydrogen, which has a pKa value of approximately 25 [24] [26].

Table 2: Triple Bond Formation Methods and Efficiency

MethodSubstrate TypeBase RequiredTemperatureYield RangeIndustrial Feasibility
Vicinal Dihalide Elimination1,2-DibromidesSodium amide (2 eq)150-200°C70-85%High
Alkynide CouplingTerminal alkynesSodium hydrideRoom temperature85-95%Moderate
Oxidative CouplingTerminal alkynesCopper catalyst60-80°C60-75%Low
Wittig-type ReactionCarbonyl compoundsPhosphonium ylides0-25°C45-70%Moderate

The isomerization techniques employed in Gemilukast synthesis require precise control of reaction conditions to achieve the desired structural rearrangements [4] [21]. Alkyne isomerization typically involves the use of non-nucleophilic bases such as lithium tetramethylpiperidide under carefully controlled conditions [21]. Research has demonstrated that optimal conditions involve 2.2 equivalents of the base in tetrahydrofuran at room temperature for one hour, achieving high conversion rates with minimal side reactions [21].

Advanced isomerization methodologies have been developed specifically for complex pharmaceutical intermediates [28] [32]. These techniques often involve the formation of azomethine ylides followed by unexpected isomerization reactions that provide direct access to functionalized indole scaffolds [28]. Such approaches demonstrate excellent functional group tolerance and can achieve moderate to high yields using simple alcohol solvents without additional additives [28] [32].

The incorporation of triple bonds into pharmaceutical compounds like Gemilukast requires careful consideration of the electronic and steric effects [30]. The carbon-carbon triple bond, measuring 1.21 Angstroms in length, creates unique spatial constraints that influence molecular conformation and biological activity [30]. The linear geometry imposed by the sp-hybridized carbons necessitates specific synthetic approaches to maintain the desired three-dimensional structure throughout the synthesis [39].

Industrial-Scale Production Challenges

Industrial-scale production of Gemilukast presents numerous technical and logistical challenges that significantly impact manufacturing feasibility and cost-effectiveness [35] [36] [37]. The pharmaceutical manufacturing environment demands stringent adherence to Good Manufacturing Practices while maintaining consistent product quality and managing complex supply chain requirements [35] [36].

Temperature control emerges as a critical factor in large-scale indole synthesis, with research demonstrating that indole-related reactions show significant temperature dependence [42]. Studies reveal that indole signaling and related processes occur more effectively at lower temperatures, with extensive differential effects observed at 30°C compared to 37°C [42]. This temperature sensitivity necessitates precise thermal management systems in industrial reactors to maintain optimal reaction conditions.

Table 3: Industrial Production Challenges and Impact Assessment

Challenge CategorySpecific IssuesImpact LevelMitigation Strategies
Temperature ControlHeat transfer limitationsHighAdvanced reactor design, cooling systems
Raw Material QualityImpurity managementCriticalMultiple supplier qualification
Process ScalabilityMass transfer effectsHighComputational fluid dynamics modeling
Regulatory ComplianceGlobal harmonizationCriticalStandardized documentation systems
Equipment DesignSpecialized reactor requirementsModerateCustom engineering solutions

Scale-up complexity in chemical processes stems from the intricate interplay between transport phenomena and reaction kinetics [40]. As reactor dimensions increase from laboratory scale (less than one inch diameter) to commercial scale (potentially ten feet diameter), the coupling between mass transfer, heat transfer, momentum transfer, and reaction kinetics changes dramatically [40]. This complexity cannot be addressed through simple linear scaling but requires sophisticated modeling and engineering approaches.

The modern pharmaceutical manufacturing environment faces unprecedented complexity in supply chain management [36]. Companies must coordinate production across multiple facilities while managing portfolios of products at different lifecycle stages [36]. Critical challenges include raw material forecasting, determining optimal manufacturing locations, identifying sources of process variability, and deciding where to invest in infrastructure improvements [36].

Process development for complex molecules like Gemilukast requires extensive optimization to address the inherent challenges of indole synthesis at scale [12] [16]. Recent advances in microflow synthesis technology demonstrate promising solutions for difficult transformations, achieving target product yields of 95% in millisecond timeframes while preventing unwanted side reactions [16]. Such technologies offer precise control over short reaction times and limit the formation of unstable intermediates that plague conventional batch processes.

Table 4: Scale-Up Parameters and Industrial Considerations

ParameterLaboratory ScalePilot ScaleCommercial ScaleCritical Factors
Reactor Volume0.1-1 L10-100 L1000-10000 LHeat transfer efficiency
Mixing TimeSecondsMinutes10-30 minutesMass transfer limitations
Temperature Control±1°C±2°C±5°CThermal inertia effects
Production RateGrams/dayKilograms/dayTonnes/dayProcess integration
Quality ControlReal-timeBatch testingContinuous monitoringAnalytical complexity

The implementation of continuous manufacturing technologies represents a significant shift from traditional batch production methods [27]. This transition addresses many scalability challenges by providing better process control, reduced waste generation, and improved efficiency [27]. However, the adoption of such technologies requires substantial investment in equipment and regulatory approval processes that can span multiple years.

Gemilukast represents a distinctive class of leukotriene receptor antagonists distinguished by its dual receptor targeting capability, demonstrating competitive antagonism at both cysteinyl leukotriene receptor type 1 and cysteinyl leukotriene receptor type 2 [1] [2] [3]. The compound exhibits potent binding affinity to human cysteinyl leukotriene receptor type 1 with an inhibitory concentration fifty value of 1.7 nanomolar and to human cysteinyl leukotriene receptor type 2 with an inhibitory concentration fifty value of 25 nanomolar [1] [3] [4].
The pharmacodynamic profile of Gemilukast reveals a moderate selectivity for cysteinyl leukotriene receptor type 1 over cysteinyl leukotriene receptor type 2, with a selectivity index of approximately 14.7-fold [1] [4]. This dual antagonism mechanism contrasts sharply with conventional leukotriene receptor antagonists such as montelukast, zafirlukast, and pranlukast, which demonstrate selective antagonism exclusively at cysteinyl leukotriene receptor type 1 [5] [6] [7].

The molecular architecture of cysteinyl leukotriene receptors consists of seven transmembrane domain configurations characteristic of G protein-coupled receptors [8] [9]. Both receptor subtypes share substantial structural homology in their ligand-binding domains, particularly in the formation of large elongated orthosteric binding pockets encompassing residues from all seven transmembrane domains and extracellular loop 2 [10]. The binding pocket architecture enables lateral ligand access between transmembrane helices 4 and 5, facilitating direct membrane entry of lipophilic ligands [8] [10].

Receptor coupling mechanisms demonstrate distinct signaling pathway preferences between the two receptor subtypes. Cysteinyl leukotriene receptor type 1 primarily couples to guanine nucleotide-binding protein subunit alpha q/11 and guanine nucleotide-binding protein subunit alpha 12/13, while cysteinyl leukotriene receptor type 2 exhibits coupling to guanine nucleotide-binding protein subunit alpha q/11 and guanine nucleotide-binding protein subunit alpha i/o pathways [11] [12]. The ligand preference profiles differ between receptors, with cysteinyl leukotriene receptor type 1 displaying highest affinity for leukotriene D4 followed by leukotriene C4 and leukotriene E4, whereas cysteinyl leukotriene receptor type 2 demonstrates equivalent affinity for leukotriene C4 and leukotriene D4 [13] [9] [14].

Allosteric Modulation of Leukotriene Signaling Pathways

The allosteric regulation mechanisms governing cysteinyl leukotriene receptor signaling demonstrate sophisticated cross-regulatory interactions between receptor subtypes [11] [15] [12]. Experimental evidence reveals that cysteinyl leukotriene receptor type 2 functions as a negative allosteric modulator of cysteinyl leukotriene receptor type 1 signaling through direct protein-protein interactions and heterodimerization [11] [15].

Heterodimerization dynamics between cysteinyl leukotriene receptor type 1 and cysteinyl leukotriene receptor type 2 represent a fundamental regulatory mechanism affecting receptor surface expression and signaling capacity [11] [12]. Fluorescence resonance energy transfer imaging and co-immunoprecipitation studies demonstrate that both receptors colocalize at plasma membranes and nuclear compartments in human mast cell lines, forming stable heterodimeric complexes [11]. The presence of cysteinyl leukotriene receptor type 2 results in approximately two-fold reduction in cysteinyl leukotriene receptor type 1 surface expression without altering total cellular receptor content [11] [12].

Functional consequences of heterodimerization manifest as significantly attenuated leukotriene D4-mediated calcium mobilization and extracellular signal-regulated kinase phosphorylation in cells expressing both receptor subtypes compared to cells expressing cysteinyl leukotriene receptor type 1 alone [11] [12]. Conversely, selective depletion of cysteinyl leukotriene receptor type 2 through small interfering ribonucleic acid knockdown enhances cysteinyl leukotriene receptor type 1-dependent cellular responses, suggesting that cysteinyl leukotriene receptor type 2 acts as an endogenous brake mechanism limiting excessive inflammatory signaling [11] [12].

The allosteric site architecture within G protein-coupled receptors accommodates binding of regulatory molecules distinct from orthosteric ligands [16] [17]. Computational modeling studies utilizing site identification by ligand competitive saturation methodology have identified putative allosteric binding regions in related G protein-coupled receptors located between transmembrane helices 3, 5, 6, and 7 [17] [18]. These cryptic allosteric pockets become accessible through protein conformational flexibility, enabling modulator binding that influences orthosteric ligand efficacy and receptor activation dynamics [17] [18].

Sodium ion coordination represents another allosteric regulatory mechanism identified in cysteinyl leukotriene receptor type 1 crystal structures [8] [19]. A distinct four-residue-coordinated sodium binding site contributes to receptor stabilization and influences ligand binding affinity and receptor activation patterns [8] [19]. This metal ion allosteric site provides an additional regulatory mechanism modulating receptor function independent of orthosteric ligand binding [8] [20].

Comparative Binding Affinity Profiling Against Montelukast

Quantitative binding affinity analysis reveals distinct pharmacological profiles between Gemilukast and established cysteinyl leukotriene receptor type 1 antagonists [1] [5] [6]. Montelukast demonstrates superior binding affinity to human cysteinyl leukotriene receptor type 1 with an inhibitory concentration fifty value of 0.46 nanomolar compared to Gemilukast's 1.7 nanomolar, representing approximately 3.7-fold higher potency [1] [2] [4].

Comparative receptor selectivity profiles distinguish Gemilukast as the only clinically evaluated compound exhibiting measurable antagonist activity against cysteinyl leukotriene receptor type 2 [1] [21]. While montelukast, zafirlukast, and pranlukast demonstrate exclusive cysteinyl leukotriene receptor type 1 selectivity, Gemilukast maintains significant activity against both receptor subtypes [1] [21] [6]. Zafirlukast exhibits the highest cysteinyl leukotriene receptor type 1 binding affinity with an inhibitory concentration fifty value of 0.18 nanomolar, followed by montelukast at 0.46 nanomolar and pranlukast at 0.99 nanomolar [5] [6] [7].

Structural determinants of binding affinity reflect the distinct molecular architectures employed by different antagonist classes [1] [22]. Gemilukast possesses a unique indole-based core structure incorporating triple bond linkages and dicarboxylic acid moieties, contrasting with the quinoline-based scaffolds of montelukast and pranlukast or the indole derivatives lacking alkyne functionalities found in zafirlukast [1] [23] [24]. The triple bond incorporation in Gemilukast represents a distinctive structural feature designed to optimize dual receptor binding while maintaining oral bioavailability [1] [24].

Ligand-receptor interaction patterns demonstrate varying binding modes within the shared orthosteric pocket architecture [8] [22]. Crystal structure analysis of cysteinyl leukotriene receptor type 1 bound to zafirlukast and pranlukast reveals distinct contact residue utilization and binding orientations despite overlapping pocket occupancy [22]. The polar network region at the extracellular portion of the binding pocket accommodates charged ligand moieties through interactions with tyrosine 104, arginine 79, and tyrosine 249, while the hydrophobic cavity region provides van der Waals contacts for lipophilic ligand segments [22].

Calcium mobilization assays comparing Gemilukast and montelukast demonstrate equivalent inhibitory concentration fifty values of 1.7 nanomolar and 0.46 nanomolar respectively for human cysteinyl leukotriene receptor type 1-mediated calcium responses [1] [2]. However, Gemilukast's dual receptor activity enables inhibition of both cysteinyl leukotriene receptor type 1 and cysteinyl leukotriene receptor type 2-mediated responses, providing broader anti-inflammatory coverage compared to selective antagonists [1] [2] [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

7.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

601.26397960 g/mol

Monoisotopic Mass

601.26397960 g/mol

Heavy Atom Count

44

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

42I6GGX6D6

Wikipedia

Gemilukast

Dates

Last modified: 02-18-2024

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